molecular formula C9H10N4O B12824974 [6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine

[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine

Cat. No.: B12824974
M. Wt: 190.20 g/mol
InChI Key: JBDSBUKZSNHMFI-UHFFFAOYSA-N
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Description

[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine is a heterocyclic compound that features a pyridine ring substituted with a methanamine group and a 5-methyl-1,3,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. This is followed by a nucleophilic substitution reaction to introduce the methanamine group onto the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine is unique due to its combination of the oxadiazole and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

[6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine

InChI

InChI=1S/C9H10N4O/c1-6-12-13-9(14-6)8-3-2-7(4-10)5-11-8/h2-3,5H,4,10H2,1H3

InChI Key

JBDSBUKZSNHMFI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=NC=C(C=C2)CN

Origin of Product

United States

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